2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

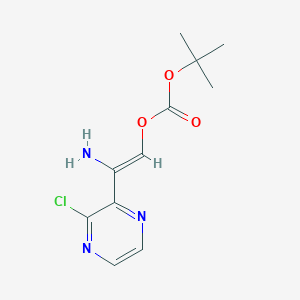

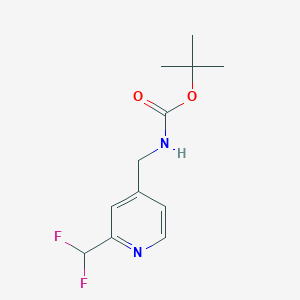

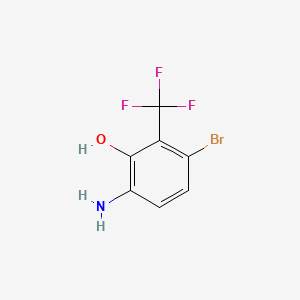

“2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride” is an organosulfur compound . Its IUPAC name is this compound . The compound has a molecular weight of 178.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Fluoride-mediated Synthesis of Pyrazoles

One application of similar sulfonyl fluoride compounds is in the fluoride-mediated nucleophilic substitution reactions, providing a route to synthesize 5-alkyl amino- and ether-substituted pyrazoles under mild conditions. This method is notable for its moderate to high yields, demonstrating the compound's utility in constructing pyrazole derivatives efficiently (Shavnya et al., 2005).

Fused δ-Sultone Heterocycles Synthesis

Another significant application is the synthesis of structurally diverse δ-sultone fused heterocycles, including novel pyrazolone δ-sultone heterocycle series. These compounds are synthesized through a DBU-catalyzed direct annulative SuFEx click reaction, underlining the potential of ethenesulfonyl fluorides in drug discovery and material science (Chen et al., 2017).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

The reactivity of sulfur-functionalized aminoacrolein derivatives has been exploited for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A parallel medicinal chemistry protocol underscores the compound's versatility in accessing a variety of heterocyclic sulfonyl fluorides, which are critical in the development of new medications (Tucker et al., 2015).

Construction of Pyrazole and Triazole Scaffolds

The compound also finds application in the metal-free synthesis of pyrazole and triazole scaffolds through a (3+2) cycloaddition reaction. This method features Michael addition and SO2 gas elimination, facilitating the rapid construction of these cores, which are foundational structures in many pharmaceutical agents (Swamy et al., 2022).

Pyrazoline and Fluorine Chemistry

The synthesis of pyrazoline derivatives with attached fluorine atoms, as seen in the design and synthesis of fluorescent probes, illustrates the importance of fluorine in enhancing the chemical properties of organic compounds. Such derivatives are particularly useful in sensing applications, including the detection of fluoride ions in water (Liu et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other chemicals or proteins that can interact with the compound.

Properties

IUPAC Name |

2-pyrazol-1-ylethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZIKEUKCQSPFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285726 |

Source

|

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-97-2 |

Source

|

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)